molecular formula C13H19Cl2N3 B2836988 4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride CAS No. 1286263-50-0

4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride

Cat. No. B2836988
CAS RN: 1286263-50-0
M. Wt: 288.22
InChI Key: NIAJRWZQYAFJEE-UHFFFAOYSA-N
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Description

4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C13H19Cl2N3 . It has an average mass of 288.216 Da and a monoisotopic mass of 287.095612 Da . The compound is also known by its IUPAC name, 4-[(4-Piperidinylamino)methyl]benzonitrile dihydrochloride .


Molecular Structure Analysis

The molecular structure of 4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride consists of a benzonitrile group attached to a piperidine ring via a methylene bridge . The piperidine ring carries an amino group at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride include its molecular formula (C13H19Cl2N3), average mass (288.216 Da), and monoisotopic mass (287.095612 Da) .

Scientific Research Applications

Analgesic Potential

A study investigated derivatives of 4-aminomethyl piperidine for their analgesic properties against mu opioid receptors. These novel derivatives were synthesized and evaluated. Understanding their structure-activity relationships can guide the development of more effective pain-relieving drugs.

Brain Metastases Treatment

Radiolabeled fluoro-analogs of commercial ALK inhibitors (such as crizotinib, alectinib, and ceritinib) were obtained using the piperidine ring as an essential component. These compounds exhibit enhanced central nervous system (CNS) pharmacokinetic properties, making them potential candidates for treating brain metastases .

properties

IUPAC Name

4-[(piperidin-4-ylamino)methyl]benzonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c14-9-11-1-3-12(4-2-11)10-16-13-5-7-15-8-6-13;;/h1-4,13,15-16H,5-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAJRWZQYAFJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=C(C=C2)C#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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